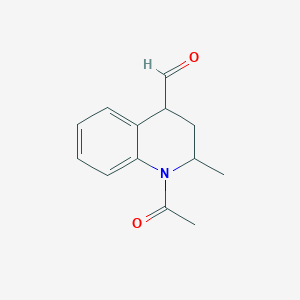
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde is a complex organic compound belonging to the tetrahydroquinoline family. Tetrahydroquinolines are known for their diverse biological activities and are often used as key intermediates in the synthesis of various pharmaceuticals and agrochemicals . This compound, in particular, is characterized by its unique structure, which includes an acetyl group, a methyl group, and a carbaldehyde group attached to the tetrahydroquinoline core.
Preparation Methods
The synthesis of 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the condensation of 2-alkenyl aniline with aldehydes and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) . This reaction proceeds through a Knoevenagel condensation followed by an aza-Michael addition to form the tetrahydroquinoline scaffold. Industrial production methods may involve similar multi-step processes, optimized for large-scale synthesis and high yield .
Chemical Reactions Analysis
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the carbaldehyde group to an alcohol. Sodium borohydride (NaBH4) is a typical reducing agent used in these reactions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and carbaldehyde positions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce alcohols.
Scientific Research Applications
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde exerts its effects is primarily through its interaction with biological targets. The compound can bind to specific enzymes or receptors, modulating their activity. For instance, its derivatives may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary depending on the specific derivative and its intended application.
Comparison with Similar Compounds
1-Acetyl-2-methyl-1,2,3,4-tetrahydroquinoline-4-carbaldehyde can be compared to other tetrahydroquinoline derivatives, such as:
2-Methyl-1,2,3,4-tetrahydroquinoline: This compound is similar in structure but lacks the acetyl and carbaldehyde groups.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Another related compound with a different substitution pattern, known for its neuroprotective properties.
4-Alkoxy-2-aryl-1,2,3,4-tetrahydroquinolines: These derivatives have different substituents at the 4-position, leading to varied biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO2 |
|---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
1-acetyl-2-methyl-3,4-dihydro-2H-quinoline-4-carbaldehyde |
InChI |
InChI=1S/C13H15NO2/c1-9-7-11(8-15)12-5-3-4-6-13(12)14(9)10(2)16/h3-6,8-9,11H,7H2,1-2H3 |
InChI Key |
MNXFDVWOMYLUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C2=CC=CC=C2N1C(=O)C)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


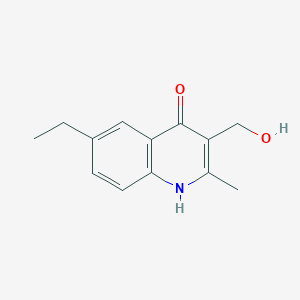
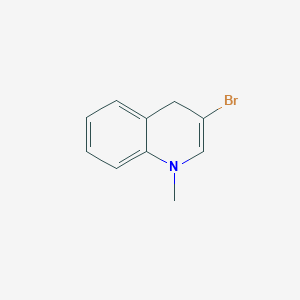
![6-Chloro-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11884802.png)

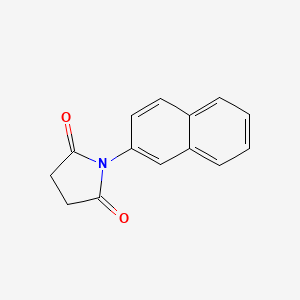

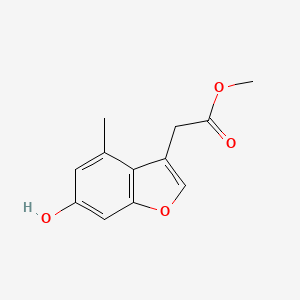
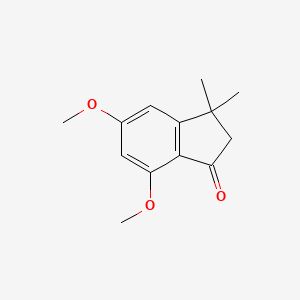
![2-((Trimethylsilyl)methyl)benzo[d]thiazole](/img/structure/B11884844.png)



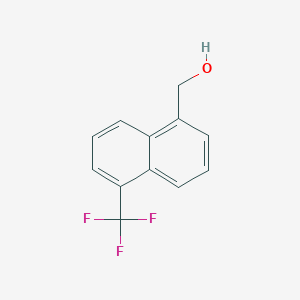
![N-Hydroxy-3-nitroimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B11884885.png)
